molecular formula C24H16N2O2 B12039249 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

Cat. No.: B12039249
M. Wt: 364.4 g/mol
InChI Key: PXVAVQOLTXAZRC-UHFFFAOYSA-N
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Description

4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole is a heterocyclic compound that features two oxazole rings Oxazole rings are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often require heating and may involve solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole is unique due to its specific structure, which allows for versatile chemical modifications and interactions with biological targets. Its dual oxazole rings provide distinct photophysical properties, making it valuable in both medicinal and materials science applications.

Properties

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

4-phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

InChI

InChI=1S/C24H16N2O2/c1-3-7-17(8-4-1)21-15-27-23(25-21)19-11-13-20(14-12-19)24-26-22(16-28-24)18-9-5-2-6-10-18/h1-16H

InChI Key

PXVAVQOLTXAZRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)C4=NC(=CO4)C5=CC=CC=C5

Origin of Product

United States

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